molecular formula C26H30O6 B023641 Walsuronoid B CAS No. 942582-15-2

Walsuronoid B

Cat. No. B023641
M. Wt: 438.5 g/mol
InChI Key: XXFWAJSCCSMNPP-FTGJQZKBSA-N
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Description

Walsuronoid B, along with its counterparts Walsuronoid A and Walsuronoid C, is a limonoid isolated from Walsura robusta , a plant belonging to the Meliaceae family. These compounds are notable for their unique chemical structures and potential biological activities. Walsuronoid B, in particular, has been identified to possess a rare 18(13→14)-abeo-limonoid skeleton. This compound has been studied for its weak antimalarial activity and implications in cancer research, especially in liver cancer where it has been found to induce cell death through various mechanisms (S. Yin et al., 2007).

Synthesis Analysis

The synthesis of Walsuronoid B is primarily achieved through isolation from natural sources, particularly from Walsura robusta . The compound's structure was elucidated using spectroscopic analysis and chemical correlation, with the aid of single-crystal X-ray diffraction for confirmation. This suggests a complex natural synthesis pathway, which has been mimicked chemically to understand the biosynthetic origins of Walsuronoid B and its relatives (S. Yin et al., 2007).

Molecular Structure Analysis

Walsuronoid B's molecular structure is characterized by a rare 18(13→14)-abeo-limonoid skeleton, making it a subject of interest due to its unique configuration and potential biological activity. The detailed molecular structure has been elucidated through comprehensive spectroscopic techniques and confirmed by single-crystal X-ray diffraction (S. Yin et al., 2007).

Chemical Reactions and Properties

Walsuronoid B is part of ongoing research into its chemical behavior and interactions. It has been noted for inducing mitochondrial and lysosomal dysfunction leading to cell death in liver cancer cells, highlighting its potential as an anti-cancer agent. The compound operates through the ROS/p53 signaling pathways, indicating a complex interaction with cellular mechanisms (Ya-di Geng et al., 2017).

Physical Properties Analysis

The specific physical properties of Walsuronoid B, such as solubility, melting point, and molecular weight, are not detailed in the available literature. However, its isolation and structural elucidation suggest it is amenable to analysis using standard organic chemistry techniques, which typically require the compound to be crystalline or at least soluble in common organic solvents.

Chemical Properties Analysis

Walsuronoid B's chemical properties have been explored in the context of its biological activity. Its ability to generate reactive oxygen species (ROS) and interact with the p53 signaling pathway suggests that it has specific chemical properties that enable these biological effects. The detailed mechanism of action includes G2/M phase arrest and the induction of mitochondrial and lysosomal apoptosis, which are mediated through its chemical structure and reactivity (Ya-di Geng et al., 2017).

Scientific Research Applications

  • Origin and Basic Research : Walsuronoid B is a triterpenoid isolated from Walsura piscidia, primarily used in research on tetranortriterpenoid compounds (Purushothaman et al., 1985).

  • Cancer Research :

    • Walsuronoid B has shown effectiveness in inhibiting cell proliferation in liver cancer cells. It induces G2/M phase arrest and apoptosis through the ROS/p53 signaling pathway (Geng et al., 2017).
    • It also enhances the sensitivity of resistant cancer cells to doxorubicin, a chemotherapy drug, at non-toxic concentrations (Zhang et al., 2017).
    • Additionally, Walsuronoid B has been identified as a limonoid with significant anticancer activities, presenting potential for the development of anticancer natural products (Bailly, 2021).
  • Antioxidant and Antibacterial Activities : Extracts from Walsura robusta, which contain Walsuronoid B, have shown strong antioxidant, antibacterial, and antigiardial activities (Voravuthikunchai et al., 2010).

  • Anti-inflammatory Activity : Compounds like Walsuronoid B in Walsura robusta have demonstrated significant anti-inflammatory activity, inhibiting the expression of inflammatory markers like iNOS and IL-1α (An et al., 2017).

  • Biosurfactant Applications : Walsuronoid B, as a biosurfactant, has diverse functional potential and structural diversity, making it useful in industries like medicine, pharmaceuticals, agriculture, and wastewater treatment (Ozdal et al., 2022).

  • Miscellaneous Studies : Other studies have shown Walsuronoid B and similar compounds to possess properties like cytotoxicity against human tumor cell lines, potential antimalarial activity, and the ability to inhibit α-glucosidase, suggesting a wide range of possible applications in medicinal and biological research (Ji et al., 2014; Ji et al., 2016; Mini & Gajendran, 2015; Yin et al., 2007).

Safety And Hazards

Walsuronoid B is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is required .

Future Directions

Walsuronoid B has shown potential in inhibiting cell proliferation in several human cancer lines . It has also been found to suppress tumor growth in vivo with few side effects . These findings suggest that Walsuronoid B could be further explored for its potential in cancer treatment.

properties

IUPAC Name

(8R,9R,10R,11S,14R,15R)-17-(furan-3-yl)-6,11,15-trihydroxy-4,4,8,10,14-pentamethyl-11,12,15,16-tetrahydro-9H-cyclopenta[a]phenanthrene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-23(2)17(28)6-8-24(3)20-16(27)11-15-14(13-7-9-32-12-13)10-18(29)25(15,4)26(20,5)22(31)19(30)21(23)24/h6-9,12,16,18,20,27,29-30H,10-11H2,1-5H3/t16-,18+,20+,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFWAJSCCSMNPP-FTGJQZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4=C(CC(C43C)O)C5=COC=C5)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2[C@H](CC4=C(C[C@H]([C@]43C)O)C5=COC=C5)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Walsuronoid B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
C Zhang, J Lei, P Yu, Y Xia, H Zhang, L Yang… - Biochemical …, 2017 - Elsevier
… In addition, ROS induced by walsuronoid B upregulated … walsuronoid B suppressed tumor growth in vivo with few side effects. In summary, our findings demonstrated that walsuronoid B …
Number of citations: 6 www.sciencedirect.com
YD Geng, C Zhang, JL Lei, P Yu, YZ Xia… - Biochemical …, 2017 - europepmc.org
… In addition, ROS induced by walsuronoid B upregulated … walsuronoid B suppressed tumor growth in vivo with few side effects. In summary, our findings demonstrated that walsuronoid B …
Number of citations: 21 europepmc.org
Y Zhang, FL An, SS Huang, L Yang, YC Gu, J Luo… - Phytochemistry, 2017 - Elsevier
… Among all the isolated compounds, the absolute configurations of 11-oxo-dihydrocedrelone, walsuronoid B, dysoxylumosin G, and walsunoid H were confirmed by single crystal X-ray …
Number of citations: 17 www.sciencedirect.com
S Yin, XN Wang, CQ Fan, SG Liao, JM Yue - Organic Letters, 2007 - ACS Publications
… Walsuronoid B (2), a white amorphous powder, displayed a molecular ion peak at m/z 438.2034 (calcd 438.2042) in the HREIMS corresponding to the molecular formula of C 26 H 30 O …
Number of citations: 72 pubs.acs.org
B Zhou, Y Shen, Y Wu, Y Leng… - Journal of Natural …, 2015 - ACS Publications
… Comparison of the NMR data (Tables 1 and 2) of 2 with those of walsuronoid B showed … that it is also a close structural analogue of walsuronoid B, except for the presence of a Δ 11 …
Number of citations: 29 pubs.acs.org
NT Son - Progress in the Chemistry of Organic Natural Products …, 2022 - Springer
… Walsuronoid B (103) induced G2/M phase arrest and mitochondrial and lysosomal apoptosis via the ROS/p53 signaling pathway in HepG2 and Bel-7402 cells (Fig. 6) [44]. Two new …
Number of citations: 6 link.springer.com
J Bero, M Frédérich… - Journal of Pharmacy and …, 2009 - academic.oup.com
Objectives This review covers the compounds with antiplasmodial activity isolated from plants published from 2005 to the end of 2008, organized according to their phytochemical …
Number of citations: 269 academic.oup.com
J Luo, WS Huang, SM Hu, PP Zhang… - Organic Chemistry …, 2017 - pubs.rsc.org
… of limonoid chemodiversity in more rich forms, 5 such as the rearranged 6/6/5/6 tetracarbocyclic system in phyllanthoid A 5a and the rare 18(13→14)-abeo-skeleton in walsuronoid B. 5c …
Number of citations: 15 pubs.rsc.org
F Mulani, S Nandikol, H Thulasiram - 2022 - chemrxiv.org
… From the NMR data, Dysoxylumosin A (234) is also structurally similar to walsuronoid B but has a rare 18(13→14) abeo limonoid skeleton. Toonaciliatone C (236) is C6 acetyl form of …
Number of citations: 2 chemrxiv.org
T Hong, J Ham, J Song, G Song, W Lim - Cells, 2021 - mdpi.com
… For instance, walsuronoid B induces cell apoptosis via ROS/p53-mediated mitochondrial depolarization and inhibits cell proliferation via G2/M phase arrest [22]. Homobrassinin, a …
Number of citations: 18 www.mdpi.com

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